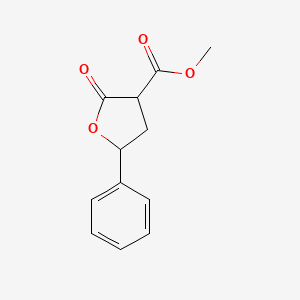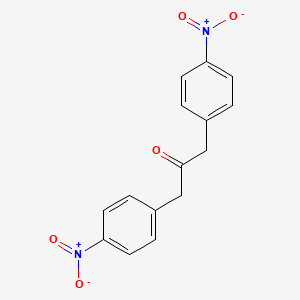![molecular formula C12H12N2O3S B14714294 Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- CAS No. 14571-19-8](/img/structure/B14714294.png)
Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- is an organic compound that belongs to the class of sulfonyl-substituted aromatic amines This compound is characterized by the presence of both amino and sulfonyl functional groups attached to a phenolic ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the sulfonation of aniline derivatives followed by nitration and subsequent reduction to introduce the amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or oleum, followed by nitration using nitric acid. The reduction step is usually carried out using hydrogen gas in the presence of a palladium catalyst. These methods are optimized for efficiency and cost-effectiveness.
化学反应分析
Types of Reactions: Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenols.
科学研究应用
Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of high-performance polymers and resins.
作用机制
The mechanism of action of Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can interact with various cellular components, affecting biochemical pathways. These interactions are crucial for its biological and medicinal effects.
相似化合物的比较
4-Aminophenyl sulfone:
2-Aminophenol: A precursor in the synthesis of dyes and pharmaceuticals.
4-Aminophenol: Used in the production of paracetamol (acetaminophen).
Comparison: Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its dual functional groups make it versatile for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
14571-19-8 |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.30 g/mol |
IUPAC 名称 |
2-amino-4-(3-aminophenyl)sulfonylphenol |
InChI |
InChI=1S/C12H12N2O3S/c13-8-2-1-3-9(6-8)18(16,17)10-4-5-12(15)11(14)7-10/h1-7,15H,13-14H2 |
InChI 键 |
KLOYVDJMICIZRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
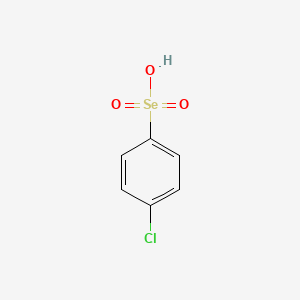
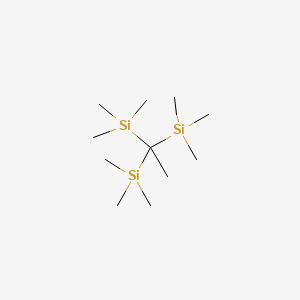

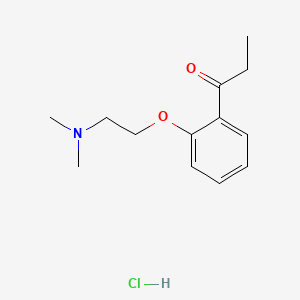
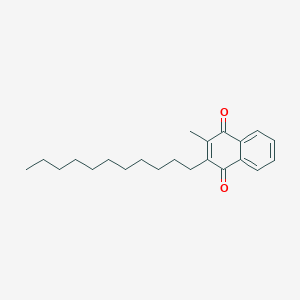


![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)

